molecular formula C12H14N4OS2 B5172113 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide

Cat. No.: B5172113
M. Wt: 294.4 g/mol
InChI Key: WXKZJYVOKAOENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable thiol or sulfide.

    Formation of the Butanamide Moiety: The butanamide group can be synthesized by the reaction of a butanoic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Halogenated derivatives, substituted thiadiazoles or pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide” would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)propionamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)pentanamide

Uniqueness

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylsulfanyl)butanamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the butanamide moiety, in particular, may influence its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-3-9(19-10-6-4-5-7-13-10)11(17)14-12-16-15-8(2)18-12/h4-7,9H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZJYVOKAOENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.